molecular formula C27H26N4O3 B14096090 3-phenethyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione

3-phenethyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B14096090
M. Wt: 454.5 g/mol
InChI Key: RAVMPHOLOSHKSN-UHFFFAOYSA-N
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Description

3-phenethyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its quinazoline core structure, which is substituted with a phenethyl group at the 3-position and a 4-phenylpiperazine-1-carbonyl group at the 7-position. The presence of these substituents imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenethyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Phenethyl Group: The phenethyl group can be introduced via Friedel-Crafts alkylation, where the quinazoline core is reacted with phenethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the 4-Phenylpiperazine-1-carbonyl Group: The final step involves the acylation of the quinazoline derivative with 4-phenylpiperazine-1-carbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-phenethyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline core, where nucleophiles such as amines or thiols replace leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Alcohol derivatives of the quinazoline core.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

3-phenethyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-phenethyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    3-phenethyl-7-(4-methylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione: Similar structure but with a methyl group instead of a phenyl group on the piperazine ring.

    3-phenethyl-7-(4-ethylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione: Similar structure but with an ethyl group instead of a phenyl group on the piperazine ring.

Uniqueness

The presence of the phenyl group on the piperazine ring in 3-phenethyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione imparts unique steric and electronic properties, potentially enhancing its biological activity and specificity compared to similar compounds with different substituents.

Properties

Molecular Formula

C27H26N4O3

Molecular Weight

454.5 g/mol

IUPAC Name

3-(2-phenylethyl)-7-(4-phenylpiperazine-1-carbonyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C27H26N4O3/c32-25(30-17-15-29(16-18-30)22-9-5-2-6-10-22)21-11-12-23-24(19-21)28-27(34)31(26(23)33)14-13-20-7-3-1-4-8-20/h1-12,19H,13-18H2,(H,28,34)

InChI Key

RAVMPHOLOSHKSN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5

Origin of Product

United States

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